molecular formula C10H16F2N4O2 B11735544 tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate

tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate

Cat. No.: B11735544
M. Wt: 262.26 g/mol
InChI Key: IPPZKJIUDQUXEI-UHFFFAOYSA-N
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Description

tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group and a difluoroethyl group

Preparation Methods

The synthesis of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent.

    Protection of the amino group: The amino group is protected using a tert-butyl carbamate group to prevent unwanted side reactions during subsequent steps.

    Final deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product

Chemical Reactions Analysis

tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate can be compared with similar compounds such as:

The unique combination of the pyrazole ring and the difluoroethyl group in this compound provides it with distinct properties that make it valuable for various scientific research applications.

Properties

Molecular Formula

C10H16F2N4O2

Molecular Weight

262.26 g/mol

IUPAC Name

tert-butyl N-[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)14-8-6(13)4-16(15-8)5-7(11)12/h4,7H,5,13H2,1-3H3,(H,14,15,17)

InChI Key

IPPZKJIUDQUXEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1N)CC(F)F

Origin of Product

United States

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